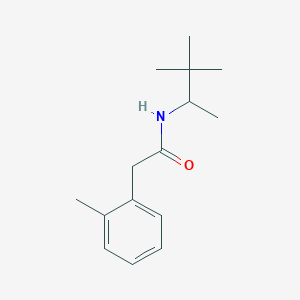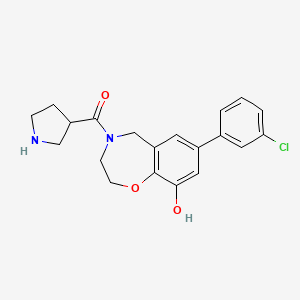![molecular formula C16H23NO2 B5344450 N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5344450.png)
N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanecarboxamide, also known as SR-9009, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This molecule belongs to the class of Rev-Erb agonists, which are compounds that activate the Rev-Erb nuclear receptors in the body. The Rev-Erb receptors are involved in regulating the circadian rhythm, metabolism, and inflammation, making SR-9009 a promising candidate for various research applications.
作用机制
The mechanism of action of N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanecarboxamide involves its activation of the Rev-Erb nuclear receptors. These receptors play a crucial role in regulating the body's circadian rhythm, metabolism, and inflammation. By activating these receptors, this compound can improve energy metabolism, increase fat burning, and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased energy expenditure, improved glucose and lipid metabolism, and reduced inflammation. These effects are thought to be mediated through the activation of the Rev-Erb nuclear receptors, which play a critical role in regulating these processes.
实验室实验的优点和局限性
One advantage of using N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanecarboxamide in lab experiments is its potential to improve energy metabolism and reduce inflammation, making it a useful tool for studying various metabolic and inflammatory disorders. However, one limitation of using this compound is its potential to interact with other molecules in the body, making it difficult to isolate its effects on specific processes.
未来方向
There are several future directions for the use of N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanecarboxamide in research. One potential application is in the study of metabolic disorders, such as obesity and type 2 diabetes. This compound could also be used to study the circadian rhythm and its role in various physiological processes. Additionally, this compound could be used as a tool for studying the effects of inflammation on the body and potential treatments for inflammatory disorders.
Conclusion:
This compound, or this compound, is a synthetic compound that has shown potential in various research applications. Its activation of the Rev-Erb nuclear receptors makes it a promising candidate for the study of circadian rhythm, metabolism, and inflammation. While there are limitations to its use in lab experiments, this compound has several potential future directions for research, including the study of metabolic disorders and inflammation.
合成方法
The synthesis of N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanecarboxamide involves several steps, including the reaction of 4-methyl-2-nitrobenzoic acid with 2,4-dimethylphenol to form 2-(2,4-dimethylphenoxy)benzoic acid. This intermediate is then reacted with cyclopentanone in the presence of a base to yield this compound. The final product is purified using chromatography techniques to obtain a high level of purity.
科学研究应用
N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanecarboxamide has shown potential in various research applications, including the study of circadian rhythm, metabolism, and inflammation. In one study, this compound was shown to improve the endurance and metabolism of mice, leading to increased energy expenditure and fat loss. Another study found that this compound could improve glucose and lipid metabolism in obese mice, suggesting potential applications for the treatment of metabolic disorders.
属性
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-8-15(13(2)11-12)19-10-9-17-16(18)14-5-3-4-6-14/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUECIAZMFSVHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5344370.png)
![methyl 2-(5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5344381.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5344384.png)

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344396.png)
![3-(5-methyl-2-thienyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5344403.png)
![methyl 2-{[2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5344410.png)

![1-(4-tert-butylphenyl)ethanone O-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5344417.png)
![(4aS*,8aR*)-6-[3-(2-furyl)propanoyl]-1-(3-methylbutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5344430.png)
![N-(5-methyl-2-pyridinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5344442.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methylpyrimidine-5-carboxamide](/img/structure/B5344448.png)
![1-{4-fluoro-2-[1-(2-methoxy-2-methylpropyl)-1H-imidazol-2-yl]phenyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5344458.png)
![N-(2,3-dimethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344475.png)